Enantiomeric Purity: Biocatalytic Resolution of Racemic Methyl 2-Chlorobutanoate
The target compound, in its racemic form, can be efficiently resolved to its (S)-enantiomer, a critical building block for levetiracetam. A specific Acinetobacter sp. lipase (zjutfet-1) achieves an enantiomeric excess (e.e.) of >95% with a yield of >86% from a 6% racemic substrate solution [1]. This data demonstrates a robust, industrially-feasible method for obtaining high chiral purity.
| Evidence Dimension | Enantioselectivity of lipase-catalyzed hydrolysis |
|---|---|
| Target Compound Data | e.e. >95%; Yield >86% |
| Comparator Or Baseline | Other lipases or non-enzymatic resolution methods (inferred baseline) |
| Quantified Difference | High catalytic activity and stereoselectivity specific to this lipase-substrate pair, enabling efficient production of the (S)-enantiomer. |
| Conditions | Acinetobacter sp. zjutfet-1 lipase, 6% racemic substrate, optimized fermentation/biocatalysis conditions. |
Why This Matters
This validated biocatalytic route provides a scalable and selective method for producing the desired enantiomer, ensuring high yield and purity essential for pharmaceutical manufacturing.
- [1] Lu Y, Zhan R, Song B, Zhou Y, Zhu L, Chen H, Chen X. The optimized biocatalytic synthesis of (S)-methyl 2-chlorobutanoate by Acinetobacter sp. lipase. Chirality. 2022;34(9):1215-1222. View Source
